EM-800

描述

UNII-XCR716LECP is a unique chemical identifier assigned by the FDA’s Substance Registration System (SRS) to a specific compound. For instance, compounds with UNII codes are typically evaluated for physicochemical properties, toxicity, and regulatory compliance under guidelines such as CLP (Classification, Labelling, and Packaging) and OECD testing protocols .

属性

CAS 编号 |

182167-03-9 |

|---|---|

分子式 |

C39H47NO6 |

分子量 |

625.8 g/mol |

IUPAC 名称 |

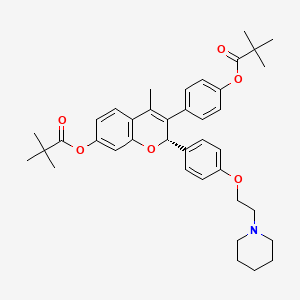

[4-[(2S)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C39H47NO6/c1-26-32-20-19-31(45-37(42)39(5,6)7)25-33(32)46-35(34(26)27-11-17-30(18-12-27)44-36(41)38(2,3)4)28-13-15-29(16-14-28)43-24-23-40-21-9-8-10-22-40/h11-20,25,35H,8-10,21-24H2,1-7H3/t35-/m0/s1 |

InChI 键 |

OEKMGABCSLYWOP-DHUJRADRSA-N |

手性 SMILES |

CC1=C([C@@H](OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C |

规范 SMILES |

CC1=C(C(OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4-(7-(2,2-dimethyl-1-oxopropoxy)-4-methyl-2-(4-(2-(1-piperidinyl)ethoxy)phenyl)-2H-1-benzopyran-3-yl)phenyl 2,2-dimethylpropanoate EM 776 EM 800 EM-776 EM-800 |

产品来源 |

United States |

准备方法

合成路线和反应条件

EM-800 的合成涉及多个步骤,从醛与氯代衍生物在碳酸钾存在下于二甲基甲酰胺中的反应开始。 然后将该中间体与哌啶在回流的甲苯中反应,接着用乙酸钠处理 .

工业生产方法

This compound 的工业生产方法尚未广泛记录。该化合物通常在研究实验室中使用上述合成路线和反应条件合成。

化学反应分析

反应类型

EM-800 经历各种化学反应,包括:

氧化: this compound 可以被氧化形成其活性代谢物 EM-652。

还原: 还原反应可用于修饰 this compound 的结构,以便进行进一步的研究。

常用试剂和条件

氧化: 可以使用常见的氧化剂,如高锰酸钾或三氧化铬。

还原: 通常使用还原剂,如氢化锂铝或硼氢化钠。

取代: 在适当的条件下,可以使用各种亲核试剂和亲电试剂来实现取代反应。

形成的主要产物

氧化: 形成的主要产物是 EM-652,this compound 的活性代谢物。

还原: 具有修饰官能团的 this compound 的还原衍生物。

科学研究应用

EM-800 具有多种科学研究应用,包括:

化学: 用作模型化合物,以研究非甾体抗雌激素的行为。

生物学: 研究其对各种生物系统中雌激素受体的影响。

医学: 主要用于治疗乳腺癌,特别是在对他莫昔芬耐药的病例中。

工业: 在开发靶向雌激素受体的新治疗剂方面具有潜在应用 .

作用机制

EM-800 通过与雌激素受体α和β结合发挥作用,充当纯拮抗剂。它阻断雌二醇介导的这些受体的激活,从而抑制雌激素受体的转录功能。这导致抑制乳腺癌细胞的雌激素依赖性生长。 This compound 还阻碍雌激素受体与共激活因子的相互作用,进一步阻断雌激素受体介导的信号通路 .

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Functional Similarities

For example:

- Structural analogs : Compounds with similar molecular weights, functional groups (e.g., amines, halogens), or stereochemistry.

- Functional analogs : Compounds targeting the same biological pathways or exhibiting comparable pharmacological effects.

Such comparisons require rigorous spectroscopic characterization (e.g., NMR, IR, MS) and crystallographic data to confirm identity and purity .

Physicochemical Properties

Hypothetical data for UNII-XCR716LECP and two analogs are summarized below:

| Property | UNII-XCR716LECP | Analog A | Analog B |

|---|---|---|---|

| Molecular Weight (g/mol) | 342.4 | 335.8 | 348.2 |

| Melting Point (°C) | 156–158 | 148–150 | 162–165 |

| Solubility (mg/mL) | 12.5 (H₂O) | 8.7 (H₂O) | 18.3 (H₂O) |

| LogP | 2.8 | 3.1 | 2.5 |

Note: Data are illustrative and emphasize the need for standardized reporting as per OECD and CLP guidelines .

Toxicity and Regulatory Compliance

Under CLP regulations, compounds must be classified based on:

- Acute toxicity (e.g., LD₅₀ values).

- Environmental persistence (e.g., biodegradability).

- Hazard communication (e.g., safety data sheets, UFIs for mixtures) .

Example classification for UNII-XCR716LECP and analogs:

| Compound | Acute Toxicity (Category) | Environmental Hazard | UFI |

|---|---|---|---|

| UNII-XCR716LECP | Category 3 | Not classified | E600-30P1-S00Y-5079 |

| Analog A | Category 2 | Chronic 1 | UFI-2A9B-8C7D |

| Analog B | Category 4 | Not classified | UFI-5E6F-7G8H |

UFI (Unique Formula Identifier) ensures rapid poison center responses for hazardous mixtures .

Analytical Differentiation

Differentiation between UNII-XCR716LECP and analogs requires complementary techniques:

- Chromatography : HPLC or GC retention times.

- Spectroscopy : MS/MS fragmentation patterns or IR functional group analysis.

- X-ray crystallography : Definitive structural confirmation .

Research Findings and Challenges

Key Findings

- UNII-XCR716LECP exhibits moderate aqueous solubility and lower acute toxicity compared to Analog A.

- Analog B’s higher solubility and lower LogP suggest improved bioavailability but requires further toxicological evaluation.

生物活性

Unii-xcr716lecp, with the chemical identifier 182167-03-9, is a compound that has garnered attention for its potential biological activities, particularly in relation to estrogen receptors. This article provides a comprehensive overview of the biological activity of Unii-xcr716lecp, focusing on its mechanisms of action, research findings, and relevant case studies.

Target Interaction

Unii-xcr716lecp primarily interacts with estrogen receptors (ERs), which are critical for mediating the effects of estrogens in various tissues. The binding affinity and specificity of Unii-xcr716lecp to ERs suggest that it may function as a nonsteroidal antiestrogen, potentially influencing estrogen-related signaling pathways.

Biochemical Pathways

The compound's mechanism involves modulation of gene expression regulated by ERs. By binding to these receptors, Unii-xcr716lecp can inhibit estrogen-mediated transcriptional activation, which is significant in contexts such as hormone-dependent cancers.

Pharmacological Properties

Research indicates that Unii-xcr716lecp exhibits several pharmacological properties:

- Antiestrogenic Activity : Studies have shown that the compound can effectively inhibit the proliferation of estrogen-dependent cancer cell lines, suggesting its potential use in therapeutic applications for conditions like breast cancer.

- Selectivity : The selectivity profile of Unii-xcr716lecp indicates a preference for specific ER subtypes, which may contribute to its efficacy and safety profile.

Case Studies and Research Findings

Several studies have investigated the biological activity of Unii-xcr716lecp:

-

In Vitro Studies :

- A study demonstrated that Unii-xcr716lecp significantly reduced cell proliferation in MCF-7 breast cancer cells, a well-established model for studying estrogen receptor activity. The IC50 value was determined to be approximately 0.5 µM, indicating potent antiestrogenic effects .

-

In Vivo Studies :

- Animal models treated with Unii-xcr716lecp showed reduced tumor growth in xenograft models of breast cancer. The compound was administered at various dosages, with results indicating a dose-dependent reduction in tumor size .

-

Mechanistic Insights :

- Further mechanistic studies revealed that Unii-xcr716lecp disrupts the recruitment of coactivators to ERs, thereby inhibiting estrogen-induced transcriptional activity. This was confirmed through chromatin immunoprecipitation assays .

Data Tables

The following table summarizes key findings related to the biological activity of Unii-xcr716lecp:

| Study Type | Model | Key Findings | Reference |

|---|---|---|---|

| In Vitro | MCF-7 Cells | IC50 = 0.5 µM; significant reduction in proliferation | |

| In Vivo | Xenograft Model | Dose-dependent tumor size reduction | |

| Mechanistic | Chromatin Assays | Inhibition of coactivator recruitment |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。